5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine
Description
Significance of Nitrogen-Rich Heterocycles in Contemporary Chemistry
Nitrogen-containing heterocycles are a critical class of organic compounds, distinguished by the presence of one or more nitrogen atoms within their cyclic framework. Their importance is underscored by their prevalence in nature and their extensive use in synthetic chemistry. They form the core structure of numerous essential biomolecules, including nucleic acids (purine and pyrimidine (B1678525) bases), vitamins, and alkaloids. nih.gov
In the realm of medicinal chemistry, nitrogen heterocycles are considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity. researchgate.net The nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for binding to enzymes and receptors. frontiersin.org This ability, combined with the rigid, planar structures of many aromatic heterocycles, allows for the design of highly specific and potent therapeutic agents. It is estimated that over 75% of FDA-approved drugs contain a nitrogen-based heterocyclic moiety.
| Class of Nitrogen Heterocycle | Examples | Significance in Chemistry & Biology |
|---|---|---|
| Pyrimidines | Cytosine, Thymine, Uracil | Fundamental components of DNA and RNA. |
| Purines | Adenine, Guanine | Fundamental components of DNA and RNA; core of caffeine. |
| Triazoles | Letrozole, Anastrozole | Core structure in many antifungal and anticancer drugs. researchgate.net |
| Pyrazines | Pazinaclone, Bortezomib | Found in pharmaceuticals and are important in flavor and fragrance chemistry. researchgate.net |
Overview of the 1H-mdpi.comfrontiersin.orgnih.govtriazolo[4,5-B]pyrazine Scaffold
The 1H- mdpi.comfrontiersin.orgnih.govtriazolo[4,5-b]pyrazine scaffold is a fused heterocyclic system created by the annulation of a 1,2,3-triazole ring and a pyrazine (B50134) ring. This combination results in a planar, aromatic, and electron-deficient molecule with a high nitrogen content. The unique arrangement of nitrogen atoms within this bicyclic core imparts specific electronic properties that influence its reactivity and potential for molecular interactions.
This scaffold is of significant interest in drug discovery programs. researchgate.net The triazolopyrazine core can serve as a bioisostere for other important bicyclic heterocycles, like purines, allowing it to mimic natural substrates and interact with their corresponding biological targets. frontiersin.org Researchers have investigated triazolopyrazine derivatives for a wide range of potential therapeutic applications, including as kinase inhibitors for cancer therapy and as antimalarial agents. frontiersin.orgnih.gov The rigid structure provides a well-defined orientation for appended functional groups, facilitating structure-based drug design.
Research Context of 5-Bromo-1H-mdpi.comfrontiersin.orgnih.govtriazolo[4,5-B]pyrazine within Triazolopyrazine Analogs
Within the family of triazolopyrazine analogs, 5-Bromo-1H- mdpi.comfrontiersin.orgnih.govtriazolo[4,5-b]pyrazine serves as a key synthetic intermediate. The strategic placement of a bromine atom on the pyrazine ring is of great value in synthetic organic chemistry. Halogenated heterocycles are versatile precursors for creating molecular diversity through various cross-coupling reactions.
The bromine atom acts as a "synthetic handle," allowing for the introduction of a wide array of substituents at the 5-position. Using transition-metal-catalyzed reactions such as Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups), Buchwald-Hartwig amination (for introducing nitrogen-based groups), or Sonogashira coupling (for introducing alkynyl groups), chemists can systematically modify the core scaffold.
This capability is fundamental to the process of drug discovery, particularly for conducting Structure-Activity Relationship (SAR) studies. nih.govunipd.it By synthesizing a library of derivatives from 5-Bromo-1H- mdpi.comfrontiersin.orgnih.govtriazolo[4,5-b]pyrazine, each with a different substituent at the 5-position, researchers can systematically investigate how changes in the molecular structure affect biological activity. mdpi.comnih.gov This process is essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The title compound is therefore not typically an end-product itself, but rather a crucial starting material for building more complex and functionally diverse molecules.
| Chemical Identity of 5-Bromo-1H- mdpi.comfrontiersin.orgnih.govtriazolo[4,5-B]pyrazine | |
|---|---|
| Molecular Formula | C₄H₂BrN₅ |
| Molecular Weight | 199.99 g/mol |
| Structure | A fused bicyclic system consisting of a pyrazine ring and a 1,2,3-triazole ring, with a bromine atom substituted at position 5. |
| Primary Role in Research | Synthetic intermediate for the preparation of diverse triazolopyrazine analogs. |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2H-triazolo[4,5-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN5/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJVVHAYSZFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 5 Bromo 1h 1 2 3 Triazolo 4,5 B Pyrazine
Electrophilic Aromatic Substitution Pathways
The 1H- organic-chemistry.orgacs.orgresearchgate.nettriazolo[4,5-b]pyrazine ring system is characterized by a high degree of electron deficiency due to the presence of five nitrogen atoms within its bicyclic core. This π-deficient character makes the aromatic system highly deactivated towards electrophilic attack. In azines such as pyrimidine (B1678525) and pyrazine (B50134), the highest occupied molecular orbitals (HOMOs) are often not the aromatic π orbitals, which significantly hinders the typical mechanism of electrophilic aromatic substitution. researchgate.net Consequently, reactions involving electrophiles, such as nitration, halogenation, or Friedel-Crafts reactions, are generally not favored pathways for the functionalization of 5-Bromo-1H- organic-chemistry.orgacs.orgresearchgate.nettriazolo[4,5-b]pyrazine under standard conditions. The strong deactivating effect of the heterocyclic nitrogen atoms and the existing bromo-substituent makes the ring system resistant to further electrophilic substitution.
Nucleophilic Substitution Reactions and Their Selectivity
In stark contrast to its inertness toward electrophiles, the electron-deficient pyrazine ring is highly activated for nucleophilic aromatic substitution (SNAr). The bromine atom at the C5 position serves as a good leaving group, enabling a variety of substitution reactions.
The most direct substitution pathway is ipso-substitution, where the nucleophile directly replaces the bromine atom at the C5 position. The generally accepted mechanism involves the attack of a nucleophile on the electron-deficient carbon atom to which the halogen is attached. acs.org This addition step forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. acs.org In the subsequent step, the leaving group (bromide anion) is expelled, restoring the aromaticity of the ring system and yielding the 5-substituted product. acs.org
However, studies on the closely related 5-bromo-1,2,3-triazines suggest that the reaction may not always proceed through a discrete Meisenheimer intermediate. organic-chemistry.orgnih.gov For certain nucleophiles, such as phenols, a concerted SNAr mechanism has been proposed, supported by density functional theory (DFT) calculations. organic-chemistry.org In this pathway, the bond formation with the incoming nucleophile and the cleavage of the carbon-bromine bond occur in a single, concerted step. organic-chemistry.org This is favored by the high electron deficiency of the heterocyclic core, which facilitates the direct displacement of the bromide. organic-chemistry.org
An alternative and fascinating substitution pathway observed in related 5-halo-triazolopyrazine systems is tele-substitution. acs.orgnih.gov In this reaction, the incoming nucleophile attacks a remote, activated position on the pyrazine ring (such as C8) rather than the carbon atom bearing the halogen. researchgate.net This leads to a product where the nucleophile is attached at a different position from the leaving group.
A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at the C8 position, followed by the elimination of the halogen and a proton from the ring system to restore aromaticity. acs.orgchemrxiv.org The regioselectivity between ipso- and tele-substitution is governed by several factors.
| Factor | Favors Ipso-Substitution | Favors Tele-Substitution | Source(s) |
| Leaving Group (Halogen) | Cl | Br < I (larger halogens) | acs.orgchemrxiv.org |
| Nucleophile | Weaker nucleophiles (e.g., ROH) | Stronger/softer nucleophiles (e.g., RNH₂, RSH) | acs.orgnih.gov |
| Solvent Polarity | More polar solvents | Less polar solvents | acs.orgnih.gov |
| Substituent Electronics | Electron-withdrawing groups on the core | Electron-donating groups on the core | acs.orgchemrxiv.org |
Studies on the isomeric 5-bromo- organic-chemistry.orgacs.orgchemrxiv.orgtriazolo[4,3-a]pyrazines have shown that reactions with primary amines often yield the 8-substituted tele-product exclusively. nih.gov This highlights the importance of considering this alternative pathway when designing synthetic routes involving nucleophilic substitution on this class of heterocycles.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of 5-Bromo-1H- organic-chemistry.orgacs.orgresearchgate.nettriazolo[4,5-b]pyrazine, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent is well-suited for participating in such transformations.
Suzuki Coupling: An efficient method for creating C-C bonds involves the Suzuki coupling of the bromo-triazolopyrazine with various boronic acids. Research on the analogous 5-bromo-1,2,3-triazine (B172147) has shown that these reactions proceed in high yields under optimized conditions. uzh.ch A typical catalyst system is Pd(dppf)Cl₂, often used with a base like Ag₂CO₃ or K₂CO₃ in a solvent such as acetonitrile (B52724) (MeCN) or dimethoxyethane (DME) at elevated temperatures. uzh.chnih.gov
| Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-(tert-Butyl)phenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 81 | uzh.ch |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 97 | uzh.ch |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 91 | uzh.ch |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | >95 | nih.gov |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 70-80 | nih.gov |
This data is based on reactions with analogous 5-bromo-1,2,3-triazine and 5-bromoindazoles, demonstrating the general applicability of the Suzuki reaction.
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties through the coupling of the bromo-heterocycle with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing sensitive molecules. wikipedia.org This reaction provides a direct route to arylalkynes, which are valuable intermediates for further synthetic transformations.
Cycloaddition Reactions Involving the Triazole and Pyrazine Rings
The electron-deficient nature of the triazolo[4,5-b]pyrazine system makes it a suitable candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, the electron-poor heterocycle (azadiene) reacts with an electron-rich dienophile. nih.gov
Studies on 5-nitro-1,2,3-triazine, a highly electron-deficient analog, have demonstrated remarkably rapid cycloaddition reactions with various electron-rich partners, including enamines, ynamines, and amidines. nih.gov The reaction typically proceeds via a [4+2] cycloaddition across the triazine ring, followed by the extrusion of a stable molecule like dinitrogen (N₂), leading to the formation of a new, functionalized six-membered ring (e.g., a pyridine (B92270) or pyrimidine). Given these precedents, 5-Bromo-1H- organic-chemistry.orgacs.orgresearchgate.nettriazolo[4,5-b]pyrazine is expected to undergo similar transformations, providing a pathway to complex fused heterocyclic systems.
Heterocyclic Ring Opening and Rearrangement Pathways
Under certain conditions, the triazolopyrazine core can undergo ring opening or rearrangement. These reactions can be driven by reactive reagents or internal strain, leading to the formation of different heterocyclic structures.
One documented example occurred during the nucleophilic substitution of a bromo-substituted organic-chemistry.orgacs.orgchemrxiv.orgtriazolo[4,3-a]pyrazine. acs.org A minor byproduct was isolated where the pyrazine ring had opened and rearranged to form a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. acs.org This transformation was proposed to proceed via an initial nucleophilic attack at the C8 position, followed by a cascade of bond cleavage and formation steps. acs.org
Theoretical and Computational Studies of Triazolopyrazine Systems
Quantum Chemical Methods (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and predicting the reactivity of heterocyclic systems such as triazolopyrazines. superfri.org DFT calculations can determine optimized molecular geometries, electronic properties, and spectroscopic features. superfri.orgmdpi.com These methods provide insights into how the arrangement of atoms and electrons in a molecule influences its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. irjweb.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. wikipedia.org For derivatives of triazolopyrimidine, a related heterocyclic system, DFT calculations have been used to determine these energy gaps to predict their stability and potential for charge transfer interactions within the molecule. irjweb.com This analysis is crucial for understanding the reactivity of compounds like 5-Bromo-1H- vulcanchem.comnih.govuni.lutriazolo[4,5-b]pyrazine in various chemical reactions. Generally, the smaller the HOMO-LUMO gap, the less stable and more reactive the compound is. wikipedia.org
Table 1: Frontier Orbital Energies and Related Parameters This table is illustrative, showing typical parameters obtained from DFT calculations for heterocyclic compounds.
Parameter Description Significance EHOMO (eV) Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability ΔE (HOMO-LUMO Gap) (eV) Energy difference between HOMO and LUMO Correlates with chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. nih.gov An MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface of a molecule. thaiscience.infonih.gov
The different potential regions are typically color-coded:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov
Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov
Green: Denotes regions of neutral or near-zero potential. nih.gov
For heterocyclic compounds containing nitrogen, the regions around the nitrogen atoms are often negative (red or yellow), indicating their role as hydrogen bond acceptors. thaiscience.info In halogenated compounds like 5-Bromo-1H- vulcanchem.comnih.govuni.lutriazolo[4,5-b]pyrazine, the area on the extension of the carbon-bromine bond can exhibit a region of positive potential known as a σ-hole, making it capable of engaging in halogen bonding. researchgate.net MEP analysis is crucial for understanding non-covalent interactions, such as those between a drug molecule and its biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of new, unsynthesized molecules. nih.gov
For a series of 1,2,3-triazolo[4,5-b]pyrazine derivatives studied as c-MET inhibitors, 3D-QSAR models were developed. nih.gov These models indicated that both hydrophobic and electrostatic fields were critical factors for the inhibitory activity. nih.gov The models were validated and shown to be reliable for predicting the activity of new analogs. nih.gov Molecular descriptors used in QSAR studies often include electronic properties (like HOMO/LUMO energies), steric properties, and hydrophobic properties (like LogP), which are calculated using quantum chemical methods or other computational tools. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as 5-Bromo-1H- vulcanchem.comnih.govuni.lutriazolo[4,5-b]pyrazine, binds to a macromolecular target, typically a protein. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.com The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy or affinity. A lower binding energy generally indicates a more stable and favorable interaction.
For a series of 1,2,3-triazolo[4,5-b]pyrazine c-MET inhibitors, molecular docking was used to validate the findings from QSAR models. nih.gov The docking results helped to elucidate the binding mode of these inhibitors within the active site of the c-MET receptor tyrosine kinase. nih.gov Such studies are essential for structure-based drug design, as they provide a visual and energetic understanding of the ligand-target interaction, guiding modifications to the ligand to improve its binding affinity and selectivity. mdpi.com
Table 2: Key Amino Acid Residues in the c-MET Binding Site Interacting with Triazolopyrazine Inhibitors Based on findings from molecular docking studies of related compounds.
Amino Acid Residue Role in Binding Asp1222 Key interaction site. wikipedia.org Tyr1230 Key interaction site. wikipedia.org Met1160 Key interaction site. wikipedia.org Asp1231 Key interaction site. wikipedia.org Tyr1259 Key interaction site. wikipedia.org
Once a binding mode is predicted, the specific interactions between the ligand and protein can be analyzed in detail. Pyrazine-based compounds are known to engage in a variety of important non-covalent interactions due to their heteroaromatic nature. researchgate.netnih.gov
Common interactions for triazolopyrazine systems include:
Hydrogen Bonding: The nitrogen atoms in the pyrazine (B50134) and triazole rings can act as hydrogen bond acceptors, forming interactions with donor residues (e.g., amino acids with -OH or -NH groups) in the protein's active site. nih.gov This is often the most frequent type of interaction for pyrazine-containing ligands. researchgate.netnih.gov
Pi-Pi Stacking: The aromatic triazolopyrazine core can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine atom in 5-Bromo-1H- vulcanchem.comnih.govuni.lutriazolo[4,5-b]pyrazine can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov
These interactions are fundamental to the stability of the ligand-protein complex and are critical for the molecule's biological activity. researchgate.net Molecular dynamics simulations can further be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event.
Conformational Analysis and Tautomerism Studies
Theoretical and computational chemistry offer powerful tools to investigate the structural and energetic properties of heterocyclic systems such as 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine. These methods are particularly valuable for studying conformational isomers and tautomeric forms that may be difficult to isolate or characterize experimentally.
Conformational Analysis
The core structure of 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine is a planar, bicyclic aromatic system. Due to the rigidity of the fused rings, the molecule itself possesses limited conformational flexibility. The primary subject of conformational analysis in such systems typically revolves around the orientation of substituents attached to the heterocyclic core. In the case of 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine, the bromine atom at the 5-position is a simple atomic substituent with no rotational freedom.
Tautomerism Studies
Prototropic tautomerism is a key consideration for many nitrogen-containing heterocycles, including the mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine system. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine, several potential tautomeric forms can be envisaged, arising from the migration of the proton among the nitrogen atoms of the triazole ring.
While direct computational studies specifically on 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine are not extensively available in the public domain, the principles of tautomerism in related systems, such as purines and other azaindoles, have been thoroughly investigated using quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations. cuni.cznih.govacs.org These studies allow for the prediction and analysis of the relative stabilities of different tautomers.
The primary tautomeric equilibrium for the unsubstituted mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine core involves the position of the proton on the triazole ring nitrogens. The three most plausible tautomers are the 1H, 2H, and 3H forms. The presence of the bromine atom is not expected to fundamentally alter the possible tautomeric forms, but it can influence their relative energies.
Computational studies on analogous systems consistently show that different tautomers can have significantly different stabilities, and the most stable form can be influenced by factors such as the electronic nature of substituents and the surrounding solvent environment. nih.govnih.gov For instance, in many purine (B94841) derivatives, the N9H tautomer is found to be more stable than the N7H form in the gas phase, but this energy difference can be modulated by polar solvents. nih.gov
Based on analogies with other mdpi.comcuni.cznih.gov-triazole systems, it is anticipated that the 1H- and 2H-tautomers would be the most significant contributors to the tautomeric equilibrium of 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine. The 3H-tautomer is often found to be of higher energy in related fused systems. DFT calculations are a common method to determine the relative energies and, consequently, the equilibrium populations of these tautomers. colab.wsearthlinepublishers.com
The following table outlines the key tautomeric forms of 5-Bromo- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine. The relative energies are hypothetical and serve to illustrate the type of data that would be obtained from a detailed computational study. The actual values would require specific DFT or ab initio calculations.
| Tautomer | Systematic Name | Hypothetical Relative Energy (kcal/mol) | Expected Relative Population |
|---|---|---|---|
| 1H-Tautomer | 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine | 0.0 (Reference) | Major |
| 2H-Tautomer | 5-Bromo-2H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine | ~1-3 | Significant |
| 3H-Tautomer | 5-Bromo-3H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine | > 5 | Minor |
Note: The relative energies and populations are illustrative and based on general principles observed in similar heterocyclic systems. Precise values require specific quantum chemical calculations for 5-Bromo-1H- mdpi.comcuni.cznih.govtriazolo[4,5-b]pyrazine.
The determination of the most stable tautomer is crucial as it governs the molecule's chemical reactivity, spectroscopic properties, and biological activity. Computational methods provide essential insights into these aspects by allowing for a detailed examination of the electronic structure and energetics of each tautomeric form.
Mechanistic Investigations of Biological Activities for Triazolopyrazine Derivatives Excluding Clinical Human Trials
Target-Specific Inhibition Mechanisms
Preclinical research has identified several key protein targets for triazolopyrazine derivatives, leading to a deeper understanding of their biological activities. The following sections detail the specific inhibition mechanisms for some of the most significant of these targets.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, invasion, and differentiation. Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in tumorigenesis and metastasis, making it a prime target for anticancer therapies. Triazolopyrazine derivatives have been identified as potent inhibitors of c-Met kinase.
The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, which in turn creates docking sites for various downstream signaling proteins. These include GRB2, GAB1, PI3K, and STAT3. This cascade of activation leads to downstream signaling through pathways such as the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.
Triazolopyrazine-based inhibitors are designed to interfere with this process by competing with ATP for binding to the catalytic kinase domain of c-Met. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade. The antitumor activity of these compounds is thus a direct result of the downregulation of these key survival and proliferation pathways. For instance, volitinib, a compound featuring a triazolopyrazine core, has demonstrated potent and selective inhibition of c-Met.
| Compound | Target | IC50 | Effect |
| Volitinib | c-Met | 5.2 nM | Inhibition of tumor growth in preclinical models |
This table is interactive. Click on the headers to sort.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain triazolopyrazine derivatives have been developed as dual inhibitors of both c-Met and VEGFR-2.
The mechanism of VEGFR-2 inhibition by these compounds is similar to that of c-Met inhibition, involving competitive binding at the ATP-binding site of the kinase domain. This prevents the autophosphorylation of VEGFR-2 in response to VEGF binding, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
The dual inhibition of both c-Met and VEGFR-2 by a single molecule is thought to offer a synergistic antitumor effect. By targeting both the tumor cells directly (via c-Met) and their blood supply (via VEGFR-2), these compounds can more effectively inhibit tumor growth and progression. Preclinical studies with dual c-Met/VEGFR-2 inhibitors containing a triazolopyrazine scaffold have shown promising antitumor activity.
| Compound Class | Target(s) | Mechanism of Action | Result |
| Triazolopyrazine derivatives | c-Met, VEGFR-2 | ATP-competitive kinase inhibition | Inhibition of tumor angiogenesis and proliferation |
This table is interactive. Click on the headers to sort.
In the context of infectious diseases, triazolopyrazine derivatives have been investigated as potent antimalarial agents. The proposed mechanism of action for these compounds is the inhibition of the Plasmodium falciparum ATPase PfATP4.
PfATP4 is a cation-transporting ATPase that is believed to function as a sodium-proton pump, extruding Na+ from the parasite in exchange for H+. This process is vital for maintaining intracellular ion homeostasis, particularly a low cytosolic sodium concentration. Disruption of this pump leads to a toxic accumulation of intracellular sodium and a subsequent disruption of pH regulation.
Triazolopyrazine compounds are thought to directly inhibit the function of PfATP4, leading to a rapid increase in the parasite's intracellular sodium concentration. This ionic imbalance disrupts essential cellular processes, ultimately leading to parasite death. This unique mechanism of action makes triazolopyrazine derivatives a promising class of antimalarials, particularly in the face of growing resistance to existing drugs.
| Compound Series | Target | Proposed Mechanism | Outcome |
| OSM Series 4 (Triazolopyrazines) | PfATP4 | Disruption of Na+ homeostasis | Parasite death |
This table is interactive. Click on the headers to sort.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease. Inhibition of BACE-1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder.
While research into triazine-based compounds as BACE-1 inhibitors has been conducted, there is limited specific information in the public domain regarding the mechanistic basis of BACE-1 inhibition by triazolopyrazine derivatives. However, a patent has disclosed 4-amino-6-phenyl-6,7-dihydro nih.govnih.govpatsnap.comtriazolo[1,5-a]pyrazine derivatives as potential BACE inhibitors. Generally, small molecule inhibitors of BACE-1 are designed to fit into the active site of the enzyme, a long, narrow channel, and interact with key catalytic aspartate residues to block its proteolytic activity.
Phosphodiesterase type IV (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells.
While there is a lack of direct studies on 5-Bromo-1H- nih.govnih.govpatsnap.comtriazolo[4,5-B]pyrazine as a PDE4 inhibitor, research on structurally related triazolopyridazines has provided insights into potential mechanisms. These studies have highlighted the importance of a catechol diether motif which forms a key hydrogen bond with a conserved glutamine residue in the catalytic domain of PDE4. It is plausible that similarly substituted triazolopyrazine derivatives could adopt a comparable binding mode to achieve PDE4 inhibition.
The gamma-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Its function can be modulated by a variety of drugs that bind to allosteric sites, which are distinct from the GABA binding site itself. Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to sedative and anxiolytic effects, while negative allosteric modulators (NAMs) reduce the effect of GABA.
There is currently no direct evidence to suggest that 5-Bromo-1H- nih.govnih.govpatsnap.comtriazolo[4,5-B]pyrazine or its close analogs act as GABA-A receptor allosteric modulators. However, studies on the related triazolopyridine scaffold have identified compounds that act as selective α5-GABA-A receptor negative allosteric modulators. This suggests that the broader class of triazolo-azines may have the potential to interact with GABA-A receptors, though further research is needed to confirm this for the triazolopyrazine scaffold specifically.
NMDA Receptor Interaction Mechanisms
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic transmission and plasticity in the central nervous system. nih.gov Its dysfunction is implicated in numerous neurological disorders. nih.gov Antagonists of the NMDA receptor are classified based on their binding sites and mechanisms, including competitive antagonists, allosteric antagonists, and channel blockers. mdpi.com
While extensive research has been conducted on various chemical scaffolds as NMDA receptor modulators, specific mechanistic studies detailing the interaction of 5-Bromo-1H- mdpi.comnih.govnih.govtriazolo[4,5-b]pyrazine derivatives with the NMDA receptor are not extensively detailed in the current body of scientific literature. However, the broader class of heterocyclic compounds has been investigated. For instance, certain biguanide (B1667054) compounds act as voltage-dependent channel blockers with mechanisms similar to clinically used drugs like memantine, while others exhibit voltage-independent, likely allosteric, inhibition. mdpi.com A quinoxalinedione (B3055175) derivative containing a 4-bromophenyl group has been identified as a competitive antagonist with selectivity for the GluN2A subunit over the GluN2B subunit. nih.gov Further investigation is required to elucidate the specific interactions and therapeutic potential of triazolopyrazine derivatives at the NMDA receptor.
Cellular Pathway Interrogation (e.g., Cell Cycle Arrest, Apoptosis Induction)
A primary mechanism through which triazolopyrazine derivatives exert their antiproliferative effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govresearchgate.net
Apoptosis Induction: Several studies have demonstrated that derivatives of the triazolopyrazine scaffold can trigger apoptosis in cancer cells. For example, one promising triazolopyrazine derivative, compound 12e, was shown to induce late-stage apoptosis in A549 lung cancer cells. nih.gov Similarly, other related heterocyclic compounds, such as 1,2,3‐triazolopyridazinones, have been confirmed to initiate apoptosis through methods like acridine (B1665455) orange/ethidium bromide (AO/EB) staining, which visualizes the characteristic nuclear changes of apoptotic cells. nih.gov The apoptotic process is often mediated by a cascade of enzymes called caspases, with caspase-3 being a key "executioner" enzyme. nih.gov Studies on related triazole structures confirm that these compounds can upregulate pro-apoptotic genes like Bax and p53 while downregulating the anti-apoptotic gene Bcl-2, effectively tilting the cellular balance towards death. researchgate.net
Cell Cycle Arrest: In addition to inducing apoptosis, triazolopyrazine derivatives can interfere with the cell cycle, a tightly regulated process of cell growth and division. Multiple studies have shown that these compounds can cause cell cycle arrest, primarily in the G0/G1 phase. nih.govfrontiersin.org By arresting cells in this phase, the compounds prevent them from entering the S phase, where DNA replication occurs, thus inhibiting proliferation. For instance, compound 12e was found to stimulate the arrest of A549 cells in the G0/G1 phase. nih.gov Another dual c-Met/VEGFR-2 inhibitor, compound 17l, also demonstrated a significant G0/G1 phase block in A549 cells, increasing the cell population in this phase from 61.14% to 76.14%. frontiersin.org This arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors, which are critical regulators of cell cycle progression. researchgate.net
Structure-Activity Relationship (SAR) Studies and Rational Design Principles
The biological activity of triazolopyrazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its potency and selectivity, guiding the rational design of more effective therapeutic agents. nih.gov
The presence and position of halogen atoms, such as bromine, on the core scaffold or its side chains can significantly impact biological activity. While SAR studies on related triazolopyridine derivatives have been conducted, specific analyses focusing solely on the 5-bromo substitution of the triazolo[4,5-b]pyrazine core are limited. However, broader studies provide valuable insights.
The modification of side chains and the core heterocyclic scaffold is a key strategy for tuning the target selectivity of triazolopyrazine derivatives. By altering these molecular features, researchers can direct the compound to interact with specific biological targets, such as different protein kinases.
For example, in the design of PI3Kγ inhibitors, a 6-aryl-triazolopyridine core was identified and optimized. Rapid chemical expansion around this bifunctional core helped identify the key features required for both activity and selectivity over other PI3K isoforms like PI3Kα, PI3Kβ, and PI3Kδ. nih.gov Similarly, the development of dual c-Met and VEGFR-2 inhibitors involved replacing the quinoline (B57606) structure of a known inhibitor with a triazolopyrazine scaffold, which is a recognized active pharmacophore for Class I c-Met inhibitors. nih.gov Further modifications to a "five-atom linker" portion of the molecule aimed to achieve dual inhibitory activity. frontiersin.org In studies of oxazolo[3,4-a]pyrazine derivatives, substitutions at the 5-position with various hydrophobic groups were tolerated but generally led to a reduction in potency, indicating that the size and nature of the side chain in this position are critical for optimal receptor interaction. unipd.it
The triazolopyrazine scaffold is a versatile platform for developing potent enzyme inhibitors, particularly for protein kinases, which are often dysregulated in cancer. Modifications to the molecule's structure directly influence its enzyme inhibition profile.
In the pursuit of c-Met kinase inhibitors, the triazolopyrazine core was chosen to enhance binding to the kinase's hinge region. nih.gov The introduction of a 5-methylthiazole (B1295346) fragment into the molecule was found to be beneficial for activity. nih.gov For sulfonamide-based inhibitors targeting carbonic anhydrase (CA), it was observed that the core ligand (2a) showed a higher affinity for the target isoforms hCA IX and hCA XII compared to its corresponding rhenium metal complex (3a). mdpi.com However, the presence of the metal center increased the selectivity against the target isoforms compared to off-target isoforms hCA I and hCA II. mdpi.com This demonstrates that even significant modifications, like the addition of a metal complex, can be used to fine-tune the inhibition profile, balancing potency and selectivity.
In vitro Investigations of Antiproliferative and Antimicrobial Properties
Derivatives based on the triazolopyrazine core have demonstrated significant antiproliferative and antimicrobial activities in various in vitro assays. These studies are fundamental in identifying promising lead compounds for further development.
Antiproliferative Activity: The antiproliferative potential of triazolopyrazine derivatives has been evaluated against a range of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
For instance, one study identified compound 12e, a triazolo-pyrimidine derivative, which exhibited potent cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC₅₀ values of 1.06 µM, 1.23 µM, and 2.73 µM, respectively. nih.gov Another series of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine sulfonamides showed strong antiproliferative activity in the micromolar to sub-micromolar range against BxPC-3 and PC-3 pancreatic and prostate cancer cell lines. mdpi.com
Antimicrobial Properties: The antimicrobial efficacy of these compounds is measured by their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Novel triazolo[4,3-a]pyrazine derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com
In one study, compound 2e from a series of triazolo[4,3-a]pyrazine derivatives displayed superior antibacterial activity, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which was comparable to the antibiotic ampicillin. mdpi.comnih.gov The proposed mechanisms for their antibacterial action include the destruction of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV. mdpi.com
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Triazolopyrazine derivatives have been investigated for their antibacterial properties against a spectrum of pathogens. A series of novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. researchgate.netnih.govnih.govmdpi.com
In one study, the minimum inhibitory concentrations (MICs) of newly synthesized triazolo[4,3-a]pyrazine derivatives were determined using the microbroth dilution method. nih.govmdpi.com Compound 2e from this series exhibited superior antibacterial activity with MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, which is comparable to the first-line antibiotic ampicillin. nih.govmdpi.com The proposed mechanism for some 1,2,4-triazole (B32235) derivatives involves the destruction of the bacterial cell membrane structure and inhibition of DNA gyrase and topoisomerase IV. nih.gov The presence of a bromine atom on the triazolopyrazine ring could potentially enhance the antibacterial potency by increasing the lipophilicity of the molecule, thereby facilitating its penetration through the bacterial cell wall.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 |
| Escherichia coli | 16 | |
| Ampicillin (Control) | Staphylococcus aureus | 32 |
| Escherichia coli | 8 |
Antimalarial Activity against Parasite Strains (e.g., Plasmodium falciparum)
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. The triazolopyrazine scaffold is a key component of the "Open Source Malaria" (OSM) Series 4 compounds, which have shown potent activity against Plasmodium falciparum. beilstein-journals.orgnih.gov These compounds are believed to act by inhibiting the parasite's Na⁺-ATPase, PfATP4, leading to a disruption of ion homeostasis and ultimately parasite death. beilstein-journals.org
Several studies have synthesized and evaluated a range of triazolopyrazine derivatives for their antimalarial activity. beilstein-journals.orgnih.gov For instance, some ether-linked derivatives have exhibited strong activity, with IC₅₀ values in the low micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. beilstein-journals.orgnih.gov The introduction of substituents on the triazolopyrazine core has been shown to significantly impact antimalarial potency. While substitutions at the C8 position have generally been found to reduce activity, the specific influence of a bromo-group at the 5-position warrants further investigation to understand its effect on the compound's interaction with PfATP4. beilstein-journals.org
| Compound Type | Parasite Strain | IC₅₀ Range (μM) |
|---|---|---|
| Ether-linked triazolopyrazine derivatives | Plasmodium falciparum 3D7 | 0.2 - >20 |
| Plasmodium falciparum Dd2 | 0.3 - >20 | |
| Tertiary alkylamine triazolopyrazine derivatives | Plasmodium falciparum 3D7 | 9.90 - 23.30 |
Development of Molecular Probes for Biological Research
Molecular probes are essential tools for visualizing and understanding complex biological processes in living systems. The development of fluorescent probes with high sensitivity and selectivity is a key area of research. While there is no direct report on the use of 5-Bromo-1H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,5-b]pyrazine as a molecular probe, related heterocyclic structures have been successfully employed in the design of such tools.
For example, pyridylhydrazone-tethered BODIPY compounds have been synthesized to detect hypochlorous acid (HOCl) via a fluorescence turn-on mechanism involving the formation of a cyclic triazolopyridine. mdpi.com These probes have demonstrated excellent biocompatibility and the ability to visualize endogenous HOCl in living cells. mdpi.com In another approach, red-emitting fluorogenic BODIPY-tetrazine probes have been developed for biological imaging, with their properties fine-tuned through chemical modifications. nih.gov The incorporation of a bromine atom into a fluorophore can influence its photophysical properties, such as fluorescence quantum yield and lifetime, through the heavy-atom effect. This suggests that 5-Bromo-1H- researchgate.netnih.govbeilstein-journals.orgtriazolo[4,5-b]pyrazine could serve as a valuable scaffold or building block for the development of novel fluorescent probes for biological research, potentially for imaging specific cellular components or processes.
Applications in Advanced Materials Science
Integration into Polymeric Structures for Functional Materials
The 1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-b]pyrazine nucleus is recognized as a valuable structural unit for the synthesis of polymers. researchgate.net The presence of the bromine atom on the pyrazine (B50134) ring of 5-Bromo-1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-B]pyrazine significantly enhances its utility as a monomer or building block for functional polymers. This halogen atom serves as a versatile site for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These synthetic pathways allow for the systematic incorporation of the triazolopyrazine core into the main chain or as a pendant group of a polymer.
The integration of this heterocyclic unit is sought for its potential to impart specific electronic and photophysical properties to the resulting macromolecular structures. The electron-deficient character of the triazolopyrazine system can be harnessed to create polymers with tailored electron-accepting capabilities, which are useful in the field of organic electronics. By carefully selecting co-monomers, it is possible to design conjugated polymers with tunable band gaps and charge transport properties. While the parent heterocycle is identified as a useful unit, specific examples of polymers synthesized directly from 5-Bromo-1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-B]pyrazine remain a niche area of research requiring further exploration.
Use as Fluorescent Probes in Optical and Cellular Imaging
Derivatives containing the 1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-b]pyrazine nucleus have garnered attention for their luminescent properties and their potential application as fluorescent probes. researchgate.net This class of compounds has shown promise for use in cellular imaging, attributed to a combination of favorable characteristics. researchgate.net
The core scaffold's rigid, planar structure and conjugated π-system are conducive to fluorescence. The bromine atom in 5-Bromo-1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-B]pyrazine provides a convenient point for chemical modification. This allows for the attachment of various functional groups to either tune the photophysical properties (e.g., absorption/emission wavelengths, quantum yield, and Stokes shift) or to introduce specific recognition moieties for targeting particular analytes or cellular components. The development of probes from this scaffold is an active area of interest, focusing on leveraging these properties for high-contrast and targeted imaging applications.
Table 1: Desirable Properties of 1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-b]pyrazine-based Compounds for Fluorescent Probe Applications
| Property | Description | Reference |
|---|---|---|
| Luminescence | The core heterocyclic system exhibits inherent fluorescence, a prerequisite for a fluorescent probe. | researchgate.net |
| High Solubility | Good solubility, particularly in aqueous media, is crucial for biological imaging applications. | researchgate.net |
| Low Toxicity | Minimal cytotoxicity is essential for probes intended for use in living cells and organisms. | researchgate.net |
| Complexation Ability | The nitrogen-rich structure can coordinate with metal ions, suggesting potential for ion sensing. | researchgate.net |
Exploration in Organic Semiconductor Development
The molecular structure of 5-Bromo-1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-B]pyrazine suggests its potential for exploration in the field of organic electronics. Nitrogen-rich heterocyclic compounds are often investigated as n-type (electron-transporting) materials due to their inherent electron-deficient nature. The planarity of the fused triazolopyrazine ring system is a critical feature that can facilitate intermolecular π-π stacking in the solid state, a key requirement for efficient charge transport in thin-film devices.
Furthermore, the bromine atom can be strategically replaced with other functional groups to modulate the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This tuning is essential for optimizing charge injection and transport properties and for creating effective interfaces with other materials in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While theoretically promising, the application of 5-Bromo-1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-B]pyrazine itself as an organic semiconductor is an emerging area that awaits detailed experimental investigation and characterization.
Potential in Agricultural Chemistry Formulations
In the field of agricultural chemistry, nitrogen-containing heterocyclic compounds form the basis of many active ingredients, including fungicides, herbicides, and insecticides. The 1,2,3-triazole ring, a key component of the 5-Bromo-1H- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,5-B]pyrazine structure, is a well-known pharmacophore found in a number of successful agrochemicals, particularly in the class of azole fungicides which act by inhibiting sterol biosynthesis.
The fused triazolopyrazine scaffold represents a novel framework for the design of new agrochemicals. The presence of multiple nitrogen atoms offers various potential points of interaction with biological targets in pests and pathogens. The bromine substituent provides a crucial handle for synthetic chemists to create libraries of derivatives. Through systematic modification at this position, researchers can explore how changes in steric and electronic properties affect biological activity, potentially leading to the discovery of new compounds with high efficacy and novel modes of action for crop protection. This remains a prospective application, with the potential of this specific scaffold in agrochemical formulations yet to be fully realized.
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches and Catalyst Development
While established methods provide access to derivatives of the triazolopyrazine core, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. A primary goal is to move beyond conventional multi-step syntheses, which can be time-consuming and costly. nih.gov
One promising area is the advancement of photoredox catalysis . Recent work on related triazolopyrazine scaffolds has utilized iridium-based catalysts for late-stage functionalization, such as methylation. nih.govmdpi.com Future efforts could concentrate on developing catalysts based on more abundant and less expensive metals to improve the sustainability of these reactions. Furthermore, expanding the range of radical precursors beyond those currently used in Diversinate™ chemistry could introduce a wider array of functional groups. nih.govmdpi.com
Another key direction is the development of catalysts for asymmetric synthesis . For derivatives intended for biological applications, controlling stereochemistry is often crucial. The exploration of novel chiral transition-metal catalysts, including those based on rhodium or nickel, could enable the enantioselective installation of substituents, a critical step for creating specific and potent bioactive molecules.
Finally, the adoption of flow chemistry presents a significant opportunity for the synthesis of 5-Bromo-1H- frontiersin.orgnih.govmdpi.comtriazolo[4,5-B]pyrazine derivatives. Continuous-flow reactors can offer improved safety, scalability, and reaction control, particularly for reactions that are difficult to manage in traditional batch setups. This approach would be especially beneficial for optimizing multi-step sequences and for the large-scale production of promising lead compounds.
| Methodology | Catalyst/System | Potential Advantage | Research Focus |
|---|---|---|---|
| Photoredox Catalysis | Earth-Abundant Metal Catalysts (e.g., Copper, Iron) | Increased sustainability and reduced cost. | Designing new ligands to tune catalyst reactivity and stability. |
| Asymmetric Catalysis | Chiral Rhodium(II) or Nickel(II) Complexes | Control over stereochemistry for biologically active molecules. | Development of catalysts for enantioselective C-H functionalization or cross-coupling. |
| Flow Chemistry | Continuous-Flow Reactor Systems | Enhanced safety, scalability, and process control. | Adapting existing batch reactions to flow conditions and developing integrated multi-step syntheses. |
| Electrocatalysis | Nickel or Cobalt Electrodes | Avoidance of chemical oxidants/reductants, enabling unique reactivity. researchgate.net | Exploring electro-oxidative C-H activation and annulation reactions. researchgate.net |
Expanding the Scope of Chemical Transformations
The bromine atom at the 5-position is a key functional handle, primarily exploited through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. vulcanchem.com Future research should aim to significantly broaden the portfolio of chemical transformations available for this scaffold.
A major avenue for exploration is late-stage C-H functionalization at other positions on the triazolopyrazine ring system. nih.gov While some methods have been applied to related scaffolds, a systematic investigation into directing groups and catalysts that can selectively activate specific C-H bonds on the 5-bromo-1H- frontiersin.orgnih.govmdpi.comtriazolo[4,5-B]pyrazine core would be highly valuable. This would allow for the introduction of functional groups without the need for pre-functionalized starting materials, dramatically increasing synthetic efficiency.
Furthermore, the reactivity of the bromine atom itself can be leveraged for a wider variety of transformations beyond standard C-C bond formation. Exploring reactions such as Buchwald-Hartwig amination, cyanation, trifluoromethylation, and other transition-metal-catalyzed processes would provide access to a much richer chemical space of derivatives with diverse electronic and steric properties.
The development of multicomponent reactions (MCRs) involving the triazolopyrazine core is another underexplored area. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a powerful strategy for building molecular diversity and discovering novel structures with interesting properties.
| Reaction Type | Reagents/Catalysts | Target Position | Potential Outcome |
|---|---|---|---|
| C-H Amination/Alkylation | Photoredox or Transition-Metal Catalysts | Pyrazine (B50134) Ring | Direct introduction of nitrogen or carbon substituents without pre-functionalization. |
| Buchwald-Hartwig Amination | Palladium or Copper Catalysts | C5-Br | Synthesis of a wide range of amino-substituted derivatives. |
| Cyanation | Copper or Palladium Cyanide Complexes | C5-Br | Introduction of a nitrile group, a versatile synthetic intermediate. |
| Decarboxylative Coupling | Silver/Palladium Catalysis | C5-Br | Coupling with carboxylic acids, expanding the range of accessible carbon frameworks. |
Advanced Computational Modeling for De Novo Design
Computational chemistry and in silico modeling are powerful tools that can accelerate the design and discovery of novel molecules. For 5-Bromo-1H- frontiersin.orgnih.govmdpi.comtriazolo[4,5-B]pyrazine, these methods can provide crucial insights and guide synthetic efforts.
Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of different positions on the heterocyclic ring, model reaction mechanisms, and help in the rational design of new catalysts. Understanding the electronic structure can explain observed reactivity and predict how modifications will influence the molecule's properties.
For drug discovery applications, molecular docking and molecular dynamics (MD) simulations are indispensable. nih.gov By modeling the interaction of virtual libraries of triazolopyrazine derivatives with specific biological targets (e.g., kinases, enzymes), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. frontiersin.orgnih.gov This in silico screening approach saves significant time and resources compared to traditional high-throughput screening.
Looking further ahead, the integration of artificial intelligence (AI) and machine learning (ML) offers exciting possibilities for de novo design. ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of new, unsynthesized compounds. Generative models could even design entirely novel triazolopyrazine-based scaffolds tailored to fit a specific biological target, pushing the boundaries of molecular design.
Deeper Elucidation of Biological Mechanism-of-Action at the Molecular Level
While derivatives of the broader triazolopyrazine class have shown promise in areas like antimalarial and anticancer research, a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.govnih.gov Future research must move beyond phenotypic screening to pinpoint the precise molecular targets and pathways affected by these compounds.
A critical step is target identification . Modern chemical proteomics techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can be employed to identify the direct protein binding partners of an active compound within the complex environment of a cell. Identifying the specific target is fundamental to understanding its biological effect and for rational drug development.
Once a target is identified, structural biology techniques are crucial. Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of a triazolopyrazine derivative in complex with its protein target can reveal the specific atomic interactions responsible for binding. This information is invaluable for designing next-generation compounds with improved potency and selectivity.
Finally, systems biology approaches, including transcriptomics (RNA-seq) and proteomics, can provide a global view of the cellular response to a compound. By analyzing changes in gene and protein expression, researchers can map the downstream pathways affected by the compound, offering a comprehensive understanding of its biological impact and potentially revealing off-target effects or new therapeutic opportunities. For instance, studies on related scaffolds have identified effects on cell cycle progression, which could be explored in greater detail. frontiersin.orgnih.gov
Exploration of New Application Domains Beyond Current Scopes
The current research focus for triazolopyrazine scaffolds is heavily concentrated on medicinal chemistry. mdpi.comresearchgate.netresearchgate.net However, the unique photophysical and electronic properties of nitrogen-rich heterocyclic systems suggest that derivatives of 5-Bromo-1H- frontiersin.orgnih.govmdpi.comtriazolo[4,5-B]pyrazine could find applications in entirely new domains.
One such area is materials science . The planar, electron-deficient nature of the triazolopyrazine core could be exploited in the design of novel organic electronic materials. Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in chemical sensors.
Another unexplored avenue is agrochemicals . Fused heterocyclic systems are common motifs in herbicides and fungicides. nih.gov Screening libraries of 5-Bromo-1H- frontiersin.orgnih.govmdpi.comtriazolo[4,5-B]pyrazine derivatives for activity against common agricultural pests and weeds could uncover new lead compounds for crop protection.
Lastly, the scaffold could be developed into specialized chemical probes for biological research. By attaching fluorescent tags or reactive groups, derivatives could be designed to selectively label and visualize specific proteins or cellular structures, providing powerful tools for cell biology and biochemical research.
Q & A
Q. What are the established synthetic routes for 5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine, and what key reagents are involved?
The synthesis typically involves functionalization of triazolo-pyrazine cores using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA) to form fused heterocyclic systems. For example, triazolo-pyrazine derivatives can be synthesized via cyclization reactions under controlled heating (80–100°C) in anhydrous conditions, followed by bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in dichloromethane . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
X-ray crystallography is the gold standard for structural elucidation, utilizing software like DIAMOND for molecular visualization and APEX2/SAINT for data collection and refinement . Complementary techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and bromine placement.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- FT-IR : Identification of functional groups (e.g., C-Br stretching at ~550 cm).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Key precautions include:
- Avoiding exposure to heat/sparks (decomposition may release toxic fumes) .
- Using PPE (gloves, goggles) and working in a fume hood.
- Storing the compound in airtight containers under inert gas (argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying conditions?
Yield inconsistencies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions.
- Catalyst loading : Optimal PPA concentration (10–15 mol%) minimizes byproducts like dehalogenated analogs .
- Temperature gradients : Isothermal monitoring via DSC or inline NMR can identify exothermic side reactions. Mitigation strategies include DoE (Design of Experiments) frameworks to optimize parameters and LC-MS to track reaction progress .
Q. What strategies exist for functionalizing the triazolo-pyrazine core to enhance biological activity?
Functionalization focuses on:
- Electrophilic substitution : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 7-position to modulate electronic properties .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the pyrazine ring .
- Bioisosteric replacement : Replacing bromine with trifluoromethyl groups to improve pharmacokinetics .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
DFT calculations (e.g., Gaussian 09) can model:
Q. What recent advancements in heterocyclic chemistry can improve the scalability of this compound synthesis?
Innovations include:
- Flow chemistry : Continuous processing reduces reaction times and improves reproducibility .
- Microwave-assisted synthesis : Enhances cyclization efficiency (30% yield increase in triazolo-pyrazine formation) .
- Greener solvents : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the stability of this compound in acidic media?
Discrepancies may stem from:
- Protonation effects : The triazole nitrogen’s pKa (~4.5) influences stability below pH 3.
- Counterion interactions : Hydrobromide salts (vs. freebase) show enhanced stability in HCl . Resolution involves:
- Conducting accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Comparing crystallographic data to identify protonation-induced structural changes .
Methodological Recommendations
- Purification troubleshooting : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients to separate brominated isomers .
- Biological assay design : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) before in vivo testing, given the compound’s potential genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
